7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
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Overview
Description
7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3220~2,4~]non-8-ene-6-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure and adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid typically involves multiple steps, starting with the preparation of the tricyclic core. The adamantane moiety is then introduced through a series of reactions, including carbamoylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral agent, particularly against orthopoxvirus species.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins . The compound’s unique structure allows it to interact with various biological pathways, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.2.2.0~2,4~]non-8-en-6,7-dicarbonic acid derivatives: These compounds share a similar tricyclic core and have been studied for their antiviral properties.
Tricyclo[3.2.2.0~2,4~]non-6-ene: This compound has a similar tricyclic structure but lacks the adamantane moiety.
Tricyclo[2.2.1.0~2,6~]heptane derivatives: These compounds have a different tricyclic structure but share some chemical properties.
Uniqueness
The uniqueness of 7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid lies in its combination of the tricyclic core and the adamantane moiety, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications.
Properties
Molecular Formula |
C22H29NO3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
7-(1-adamantylmethylcarbamoyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C22H29NO3/c24-20(18-14-1-2-15(17-6-16(14)17)19(18)21(25)26)23-10-22-7-11-3-12(8-22)5-13(4-11)9-22/h1-2,11-19H,3-10H2,(H,23,24)(H,25,26) |
InChI Key |
NXTNRLNDDVTLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4C5C=CC(C4C(=O)O)C6C5C6 |
Origin of Product |
United States |
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